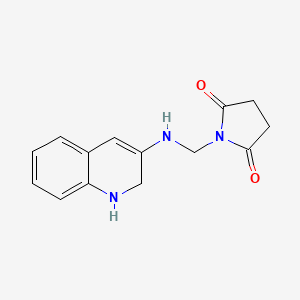
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-: is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which combines a succinimide moiety with a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- typically involves the reaction of succinimide with 1,2-dihydro-3-quinolylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized compounds with diverse chemical properties .
Scientific Research Applications
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- has a broad range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A simpler compound with the formula C4H5NO2, used in various organic syntheses and industrial processes.
N-(1,2-dihydro-3-quinolylaminomethyl) derivatives: Compounds with similar structures but different substituents on the quinoline or succinimide moieties.
Uniqueness
Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- stands out due to its unique combination of a succinimide and a quinoline derivative. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
73927-00-1 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2 |
InChI Key |
SFJFXJLEUGTYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


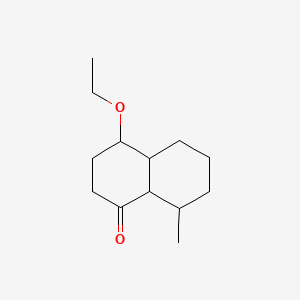
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
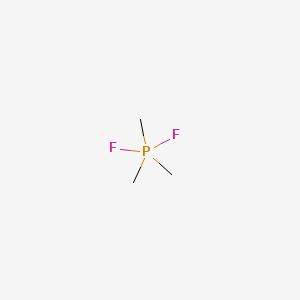


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)

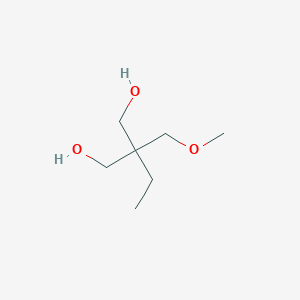
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
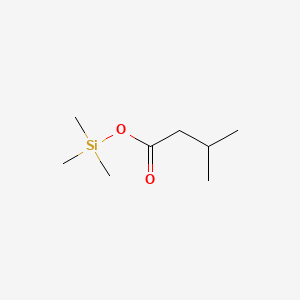
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
